1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

Muscarinic M1 agonist Alzheimer's disease Cognitive enhancement

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (CAS 874148-31-9, molecular weight 170.21 g/mol, formula C₈H₁₄N₂O₂) is a bicyclic nitrogen-containing heterocycle featuring a conformationally restricted azabicyclo[2.2.1]heptane core bearing an N-methylcarbamate ester. This scaffold was designed as a rigidified analogue of carbachol, locking the acetylcholine-like pharmacophore into a defined geometry to interrogate muscarinic acetylcholine receptor (mAChR) subtype pharmacology.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13061803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCNC(=O)OC1CN2CCC1C2
InChIInChI=1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11)
InChIKeyRMGQCZQEHAVQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate: A Conformationally Constrained Carbamate Scaffold for Muscarinic and Cholinergic Probe Discovery


1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (CAS 874148-31-9, molecular weight 170.21 g/mol, formula C₈H₁₄N₂O₂) is a bicyclic nitrogen-containing heterocycle featuring a conformationally restricted azabicyclo[2.2.1]heptane core bearing an N-methylcarbamate ester [1]. This scaffold was designed as a rigidified analogue of carbachol, locking the acetylcholine-like pharmacophore into a defined geometry to interrogate muscarinic acetylcholine receptor (mAChR) subtype pharmacology [2]. The compound exists as stereoisomers; the (3S,4R)-enantiomer is designated WAY-131256, a well-characterized M₁/M₂ muscarinic agonist [2]. As a chemical biology probe and synthetic building block, its value proposition lies in the stereochemical control attainable via the rigid [2.2.1] bridgehead architecture, which is not accessible with flexible-chain carbamates or less-constrained cyclic systems [1].

Why Generic 1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate Cannot Be Freely Substituted: Stereochemistry-Driven Divergence in Pharmacological Activity


Interchangeability of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate samples across different suppliers or literature contexts is invalid without precise stereochemical specification. The (3S,4R)-enantiomer (WAY-131256) is a functionally characterized M₁/M₂ agonist with an in vivo minimal effective dose (MED) of 1 mg/kg (5.88 mmol/kg) in the scopolamine-impaired radial arm maze paradigm, equi-efficacious to the clinical-stage M₁/M₄ agonist xanomeline [1]. In contrast, the (R)-enantiomer and racemic mixture exhibit substantially different muscarinic receptor binding profiles; the (R)-enantiomer shows >10-fold weaker affinity at M₁ receptors [2]. Furthermore, the N-methylcarbamate ester linkage confers distinct metabolic and chemical stability properties compared to thiocarbamate analogues, which display higher M₁ affinity but lower functional efficacy in phosphoinositide turnover assays (10–100% of carbachol maximum) [1]. Substituting between stereoisomers or between carbamate and thiocarbamate congeners without orthogonal analytical verification risks introducing uncontrolled variables into pharmacological or synthetic workflows [1][2].

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate: Quantitative Head-to-Head Differentiation Evidence


Enantiomer-Dependent In Vivo Efficacy: (3S,4R)-WAY-131256 Matches Xanomeline in Cognitive Model

The (3S,4R)-enantiomer of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate, designated WAY-131256, demonstrated equi-efficacious in vivo cognitive improvement versus the clinical-stage M₁/M₄ agonist xanomeline in the scopolamine-impaired radial arm maze model: both compounds showed MED = 1 mg/kg, with WAY-131256 at 5.88 mmol/kg and xanomeline at 3.55 mmol/kg [1]. At 10 mg/kg i.p. (58.78 mmol/kg), WAY-131256 produced no significant cardiovascular effects (blood pressure, heart rate), and no peripheral cholinergic side effects (salivation, lacrimation, chromodacryorrhea) were observed up to 30 mg/kg (176.2 mmol/kg), indicating functional M₁ selectivity in vivo despite non-selective binding in vitro [1]. In contrast, the (R)-enantiomer and the racemic mixture did not demonstrate comparable in vivo functional selectivity [2].

Muscarinic M1 agonist Alzheimer's disease Cognitive enhancement

Carbamate vs. Thiocarbamate: Divergent Affinity-Efficacy Trade-off at M₁

In a systematic series of azabicyclo[2.2.1]heptane-based carbachol analogues, carbamate derivatives (including 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate) exhibited lower M₁ receptor binding affinity but higher functional efficacy compared to thiocarbamate congeners. Thiocarbamate analogues demonstrated greater M₁ affinity but only 10–100% of the carbachol maximal response in phosphoinositide (PI) turnover assays, whereas carbamates, particularly WAY-131256, achieved near-full agonist efficacy at M₁ receptors [1]. This divergent affinity-efficacy profile means that carbamates are better suited for functional agonism screens while thiocarbamates may serve as higher-affinity but partial-efficacy probes.

Muscarinic M1 receptor Phosphoinositide turnover Structure-activity relationship

Bicyclo[2.2.1] Scaffold vs. Quinuclidine: Differentiated Cholinergic Target Engagement Profiles

Quinuclidine-based carbamates have been characterized as dual modulators of human butyrylcholinesterase (BChE) and α7 nicotinic acetylcholine receptor (α7 nAChR), with balanced nanomolar activity at both targets [1]. In contrast, the azabicyclo[2.2.1]heptane carbamate scaffold represented by 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate has been primarily profiled at muscarinic acetylcholine receptors (M₁–M₅), with no reported significant BChE or α7 nAChR activity [2]. Additionally, carbamate derivatives bearing pyrrolidine or piperidine moieties exhibited much lower affinity for α7* nAChR than quinuclidine analogues, despite sharing the carbamate functional group [3]. This scaffold-dependent target engagement profile provides a rationale for selecting the azabicyclo[2.2.1]heptane core when muscarinic-centric pharmacology is desired without confounding cholinesterase or nicotinic receptor activity.

Scaffold hopping Butyrylcholinesterase α7 nicotinic receptor

Melting Point as a Practical Identity and Purity Discriminator for Research Procurement

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (free base, CAS 874148-31-9) exhibits a reported melting point range of 85–95 °C . This thermal property provides a rapid, instrument-accessible identity verification method that distinguishes the free base from its hydrochloride salt (CAS 1955520-44-1, MW 206.67 g/mol), which would display a characteristically different melting point due to salt formation . In comparison, structurally related 1-azabicyclo[2.2.1]heptane derivatives such as 5-(1-azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole exhibit a predicted boiling point of 300.2±44.0 °C and density of 1.25±0.1 g/cm³, reflecting fundamentally different physical property profiles .

Quality control Melting point Analytical verification

Synthetic Route Accessibility: One-Step Carbamoylation from Common Intermediate

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is accessible in a single synthetic step from commercially available exo-1-azabicyclo[2.2.1]heptan-3-ol via treatment with methyl isocyanate in THF/pyridine at 50–60 °C, yielding the exo-methylcarbamate ester . This synthetic brevity contrasts with multi-step routes required for 5-substituted 1-azabicyclo[2.2.1]heptane derivatives such as 5-(1-azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (L-687306), which requires oxadiazole ring construction and additional purification steps . The one-step carbamoylation route also permits facile diversification of the carbamate N-substituent (methyl, ethyl, phenyl, etc.) using the corresponding isocyanate, enabling rapid parallel analog generation for structure-activity relationship studies.

Chemical synthesis Building block Medicinal chemistry

M₁ Receptor Binding Affinity of (S)-Enantiomer vs. Structurally Divergent Muscarinic Ligands

The (S)-enantiomer of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (WAY-131256) exhibits a Ki of 26,000 nM (26 µM) for the human M₁ muscarinic receptor expressed in CHO cells, as measured by [³H]QNB competitive binding [1]. This moderate affinity places the compound in a distinct pharmacological space relative to high-affinity muscarinic probes such as xanomeline (M₁ Ki ~10–100 nM) and the ultra-high-affinity ligand [³H]QNB itself (Kd ~0.1 nM). However, WAY-131256's value is not in binding potency but in its functional efficacy profile: despite modest binding affinity, it achieves near-maximal M₁ receptor activation in PI turnover assays, demonstrating a functional selectivity that is decoupled from binding affinity [2]. This property makes it a useful tool for studying receptor reserve and signal amplification mechanisms at M₁ receptors.

Muscarinic M1 receptor Binding affinity Chemical probe

Optimal Research and Industrial Application Scenarios for 1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate Based on Quantitative Differentiation Evidence


Stereochemically Defined M₁/M₂ Muscarinic Agonist Probe for in Vivo Cognitive Pharmacology

When stereochemically specified as the (3S,4R)-enantiomer (WAY-131256), this compound serves as a functionally characterized M₁/M₂ agonist tool suitable for in vivo cognitive studies. With an MED of 1 mg/kg i.p. in the scopolamine-impaired radial arm maze—matching xanomeline—and no cardiovascular or peripheral cholinergic side effects up to 30 mg/kg i.p., WAY-131256 enables clean functional M₁ agonism investigation in rodent models of cognitive impairment [1]. Procurement must specify enantiomeric purity; racemic or (R)-enantiomer material will not replicate these in vivo outcomes and may require dose escalation exceeding 10 mg/kg [2].

Muscarinic Receptor Reserve and Signal Amplification Studies Requiring Low-Affinity, High-Efficacy Ligands

WAY-131256's unique combination of low M₁ binding affinity (Ki = 26,000 nM) and near-maximal functional efficacy (approaching 100% of carbachol Emax in PI turnover) makes it an ideal pharmacological tool for studying receptor reserve—the phenomenon where maximal tissue response is achieved at low receptor occupancy [1][2]. This profile is not replicated by high-affinity orthosteric agonists (e.g., xanomeline, Ki ~10–100 nM) or partial agonists (e.g., arecoline propargyl ester). Researchers investigating the relationship between M₁ receptor occupancy and downstream signaling should select this compound over high-affinity alternatives [1].

Muscarinic-Selective Chemical Probe Requiring Exclusion of Cholinesterase and Nicotinic Activity

In phenotypic screening campaigns where target deconvolution requires muscarinic-selective pharmacology, the azabicyclo[2.2.1]heptane carbamate scaffold is preferred over quinuclidine carbamates, which show dual nanomolar activity at BChE and α7 nAChR [1]. Carbamate derivatives with pyrrolidine or piperidine cores also show much lower α7 nAChR affinity than quinuclidine analogues [2]. The azabicyclo[2.2.1]heptane core thus occupies a complementary target engagement space—muscarinic-selective with no reported cholinesterase or nicotinic receptor cross-reactivity—enabling cleaner interpretation of screening results .

Rapid Analog Library Synthesis via One-Step Carbamoylation for Muscarinic SAR Exploration

The one-step synthesis from exo-1-azabicyclo[2.2.1]heptan-3-ol and the corresponding isocyanate (methyl, ethyl, phenyl, etc.) enables rapid parallel generation of N-substituted carbamate analog libraries for muscarinic receptor SAR studies [1]. This contrasts with multi-step routes required for 5-substituted 1-azabicyclo[2.2.1]heptane heterocyclic derivatives, which demand ≥3 synthetic steps and specialized coupling reagents [2]. Medicinal chemistry teams seeking to explore muscarinic receptor pharmacophore space efficiently should prioritize this scaffold for analog generation throughput [1].

Quote Request

Request a Quote for 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.